N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide” is a compound that has been synthesized in the field of medicinal chemistry . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular structure of similar compounds consists of a central thiophene ring and two terminal thiazole rings .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were determined through various analytical techniques, including IR, 1H, 13C NMR, and mass spectral data .
Scientific Research Applications
Antimicrobial Applications
A number of studies have synthesized and evaluated derivatives closely related to N-(2-(benzo[d]thiazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide for their antimicrobial properties. For example, the synthesis and antibacterial evaluation of N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide against strains such as Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli demonstrated significant antimicrobial activities, highlighting the potential of such compounds in addressing bacterial infections (Gopal Senthilkumar, C. Umarani, D. Satheesh, 2021). This suggests a promising avenue for the development of new antibiotics based on the core structure of this compound.
Antifungal and Antibacterial Agents
The study by Bikobo et al. synthesized a series of 2-phenylamino-thiazole derivatives, demonstrating potent antibacterial activity against various pathogens, including Gram-positive strains, and showed significant antifungal activity, indicating the broad-spectrum potential of compounds within this chemical class (D. Bikobo, D. Vodnar, A. Stana, et al., 2017). This underscores the chemical family's utility in designing new antifungal and antibacterial agents.
Anticancer Potential
Another area of application is in cancer research, where derivatives of this compound have been evaluated for their anticancer properties. For instance, compounds synthesized from related chemical frameworks have shown inhibitory effects against various cancer cell lines, suggesting the potential of these compounds in cancer therapy research (B. Ravinaik, M. V. Rao, P. P. Rao, et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing the activity of these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exhibiting anti-inflammatory properties .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and prostacyclin, which are key players in inflammation and pain signaling. By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .
Result of Action
The inhibition of COX enzymes and the subsequent disruption of the arachidonic acid pathway result in a reduction of inflammation . This is due to the decreased production of prostaglandins, thromboxanes, and prostacyclin, which are involved in the inflammatory response .
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-11-23(2)22-17(12)18(24)20-14-8-4-3-7-13(14)19-21-15-9-5-6-10-16(15)25-19/h3-11H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRIJCPCUFEHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.